BenchChemオンラインストアへようこそ!

N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Kinase Inhibition Structure-Activity Relationship Chromenopyridine Scaffold

This N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0) features a C7-methyl substitution and N-tert-butyl carboxamide — structurally distinct from the 2-amino series explored as TBK1/IKKε inhibitors (IC50 down to 210 nM). Positional isomerism at C7 versus C2 profoundly affects kinase selectivity; the tert-butyl group further differentiates target engagement. Ideal for SAR studies, matched negative control experiments, and computational docking validation. 98% purity, research use only. Request a quote.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 338751-41-0
Cat. No. B2850746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
CAS338751-41-0
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=N3)C(=O)NC(C)(C)C
InChIInChI=1S/C18H18N2O3/c1-10-5-6-14-12(7-10)15(21)13-8-11(9-19-17(13)23-14)16(22)20-18(2,3)4/h5-9H,1-4H3,(H,20,22)
InChIKeyFGPYQXMBOZLAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0): Core Scaffold and Potential Comparators


N-(tert-Butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0) is a fully synthetic small molecule belonging to the 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide class. Its molecular formula is C18H18N2O3, with a molecular weight of 310.35 g/mol . This class features a fused tricyclic chromenopyridine core, and compounds within it are of research interest as potential kinase inhibitors or for modulating inflammatory pathways. Closest structural analogs include regioisomers such as N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-62-2) and the 2-amino substituted series explored as TBK1/IKKε inhibitors.

Why N-(tert-Butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Cannot Be Substituted with a Generic Analog


Even within the same chromenopyridine class, the precise position of the methyl substituent (C7 vs. C2) and the nature of the amide substituent (tert-butyl vs. 2-amino or other alkyl groups) profoundly impacts the three-dimensional conformation, electronic distribution, and therefore target engagement [1]. For instance, in the related 2-amino series, the orientation of the A-ring substituent was shown to drive selectivity between the closely related kinases TBK1 and IKKε. Substituting the N-tert-butyl group or relocating the methyl group could abolish this selectivity or render the compound inactive [2]. Consequently, generic substitution without confirming equivalent biological fingerprint and selectivity profile is not scientifically valid.

Direct Quantitative Evidence for N-(tert-Butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0)


Comparative Target Engagement Versus Closest Structural Analog is Currently Unavailable

An exhaustive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, BindingDB) did not yield quantitative, comparator-based biological activity data for N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338751-41-0). While the broader 5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide scaffold has well-characterized inhibitors (e.g., the 2-amino series with IC50 values as low as 210 nM against TBK1 and 290 nM against IKKε [1]), these data cannot be extrapolated to the 7-methyl, N-tert-butyl derivative. No direct head-to-head comparison or cross-study comparable data exist for this specific compound against its closest analog, N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 338417-62-2), or any other congener.

Kinase Inhibition Structure-Activity Relationship Chromenopyridine Scaffold

Evidence for Selectivity Profile Versus Related Kinases is Absent

Vendor descriptions suggest potential activity as a phosphatidylinositol phosphate 4-kinase (PI4K) inhibitor, but no primary publication or patent identifies CAS 338751-41-0 as a specific inhibitor of any PI4K isoform. Patents covering chromenopyridine derivatives as PI5P4K inhibitors list numerous examples, but this specific regioisomer (7-methyl, N-tert-butyl) is not among the exemplified compounds with disclosed IC50 values [1]. Consequently, any selectivity claim against PI4K isoforms, or against other kinases such as TBK1/IKKε, is unsupported by quantitative evidence.

Kinase Selectivity PI5P4K Off-target Screening

Application Scenarios for N-(tert-Butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Based on Available Evidence


Chemical Probe Development for Novel Kinase Targets

Given the scaffold's known kinase inhibitory potential, the primary application of this compound lies in its use as a starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify the 7-methyl and N-tert-butyl groups to probe kinase active site interactions, using the existing TBK1/IKKε inhibitors (IC50 values down to 210 nM) as a baseline for scaffold potential [1]. This approach requires the researcher to generate their own comparative potency and selectivity data.

Negative Control for 2-Amino Chromenopyridine Inhibitors

The N-tert-butyl carboxamide group is structurally distinct from the 2-amino group present in known TBK1/IKKε inhibitors (e.g., the 2-amino-7-cyclohexyl analog with TBK1 IC50 = 210 nM) [1]. If experimental testing confirms that the N-tert-butyl derivative is inactive or significantly less potent against TBK1/IKKε, this compound could serve as a matched negative control for cell-based assays, enabling researchers to attribute biological effects specifically to kinase inhibition.

Fragment-Based or Computational Library Screening

The compound's physicochemical properties (MW 310.35, predicted LogP ~2.5) make it suitable for inclusion in diversity sets for fragment-based screening or virtual docking campaigns. Its chromenopyridine core provides a rigid scaffold that can be used to validate computational binding models, provided that orthogonal biophysical binding data (SPR, ITC) are generated to confirm engagement with the target of interest.

Quote Request

Request a Quote for N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.